molecular formula C15H16N2O4S2 B2808694 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 942012-76-2

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2808694
CAS No.: 942012-76-2
M. Wt: 352.42
InChI Key: UVQPJPCBGLIAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound also contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the thiophene ring in separate steps, followed by their functionalization . The pyrrolidine ring could be constructed from different cyclic or acyclic precursors . The thiophene ring could be formed through a reaction involving heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the stereochemistry of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the pyrrolidine ring could undergo various reactions due to its sp3 hybridization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to the three-dimensional coverage of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is involved in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through homologation of alkyl halides (Beney, Boumendjel, & Mariotte, 1998).
  • The compound has been synthesized through reactions involving chlorosulfonic acid and ammonia gas, confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral data (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Applications in Drug Discovery and Pharmacology

  • It's used in the synthesis of sulfonamides and evaluated for their inhibitory potential against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase (Rehman et al., 2011).
  • Some of its derivatives have shown promising bioactivity as carbonic anhydrase and acetylcholinesterase inhibitors (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Antimicrobial and Antitumor Properties

  • Sulfonamide derivatives, including this compound, have been explored for their antimicrobial activities against pathogenic strains of bacteria (Ahmad & Farrukh, 2012).
  • Its structural analogs have been studied for their antitumor properties, particularly in the context of cell cycle inhibition in cancer cell lines (Owa et al., 2002).

Material Science and Electrochemistry

  • Thiophene derivatives, including similar compounds, have been investigated for their applications in electrochromic devices and polymers (Su, Chang, & Wu, 2017).

Future Directions

The future directions for research on this compound could involve further investigation of its synthesis, characterization, and biological activity. This could guide medicinal chemists in the design of new compounds with different biological profiles .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-13-10-11(16-23(19,20)15-5-3-9-22-15)6-7-12(13)17-8-2-4-14(17)18/h3,5-7,9-10,16H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQPJPCBGLIAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.